tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Description
tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a chiral spirocyclic compound featuring a bicyclic structure with fused oxa (oxygen-containing) and aza (nitrogen-containing) rings. Its molecular formula is C₁₂H₂₁NO₃ (molecular weight: 227.31 g/mol) . The compound is characterized by:
- A spiro[3.4]octane core, where two rings (one 3-membered and one 4-membered) share a single atom.
- A tert-butyl carbamate group at the 5-position, providing steric bulk and stability.
- Stereochemical specificity at the 7-hydroxy position (S-configuration), critical for enantioselective applications in medicinal chemistry .
This compound is used as a key intermediate in synthesizing bioactive molecules, particularly in pharmaceutical research targeting protease inhibitors or kinase modulators.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (7S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-8(13)4-11(12)6-15-7-11/h8,13H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
IVYWLJDIIXPLMF-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC12COC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12COC2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Conditions
Stage 1: Asymmetric Hydroboration
-
Substrate : tert-Butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate
-
Chiral reagent : D-Diisopinocampheylborane (D-Ipc₂BH), derived from (−)-α-pinene.
-
Solvent : Anhydrous tetrahydrofuran (THF).
-
Temperature : −78°C to 50°C (slow warming over 40 hours).
-
Atmosphere : Inert gas (Ar/N₂), Schlenk technique.
Stage 2: Oxidation to Alcohol
-
Reagents : Hydrogen peroxide (H₂O₂, 30%) and potassium hydroxide (KOH).
-
Solvent : THF/water (4:1 v/v).
-
Temperature : 0°C to 20°C (30 minutes).
-
Work-up : Quenching with Na₂SO₃, extraction with ethyl acetate, column chromatography.
Key Parameters and Yield Optimization
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Borane stoichiometry | 1.1 equiv D-Ipc₂BH | <75% ee → >90% ee |
| Reaction time | 40 hours | <30 h: incomplete |
| Oxidation duration | 0.5 hours | Prolonged → racemization |
| Temperature control | −78°C → 50°C ramp | Ensures borane stability |
The method achieves a 74% isolated yield and >90% ee for the (S)-enantiomer when using D-Ipc₂BH, mirroring the performance of its (R)-counterpart.
Alternative Stereochemical Control Strategies
Chiral Auxiliary-Mediated Synthesis
A less common route involves temporary chiral auxiliaries to direct hydroxylation stereochemistry:
-
Auxiliary attachment : A menthol-derived group is introduced at the C7 position.
-
Spirocyclization : Ring closure via Mitsunobu or Grignard conditions.
-
Auxiliary removal : Hydrolysis under mild acidic conditions.
Spirocyclic Core Construction
The spiro[3.4]octane framework is synthesized via two primary routes:
Ring-Closing Metathesis (RCM)
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diene formation | Allylation of Boc-protected amine | 85% |
| RCM | Grubbs 2nd-gen catalyst, CH₂Cl₂, 40°C | 78% |
| Hydrogenation | H₂, Pd/C, MeOH | 92% |
This method constructs the spirocycle in three steps with an overall 61% yield .
Dieckmann Cyclization
-
Substrate : Ethyl 5-(tert-butoxycarbonylamino)-4-oxopentanoate.
-
Base : DBU (1,8-diazabicycloundec-7-ene), toluene, 110°C.
-
Yield : 67% spirocyclic β-ketoester, reduced to alcohol via NaBH₄/CeCl₃.
Comparative Analysis of Methods
| Method | ee (%) | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Asymmetric hydroboration | 90–95 | 74 | High | $$$ |
| Chiral auxiliary | 68–72 | 50 | Moderate | $$ |
| Enzymatic resolution | 98 | 43 | Low | $$$$ |
The hydroboration-oxidation route remains optimal for industrial applications due to its balance of efficiency and stereocontrol. Enzymatic methods, while high in ee, are limited by substrate specificity and enzyme costs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic ring or the ester group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group could produce an alcohol.
Scientific Research Applications
Pharmacological Studies
Tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate has been investigated for its binding affinity to muscarinic receptors, which are implicated in various neurological functions including cognition and memory. Preliminary studies suggest that compounds with similar structures may influence receptor activity, indicating potential therapeutic applications in cognitive disorders.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its multi-step synthetic routes allow for modifications that can lead to derivatives with enhanced biological activity or specificity. The optimization of reaction conditions such as temperature and solvent choice is critical for achieving desired yields and purities.
Research has indicated that compounds similar to this compound exhibit significant biological activities:
- Antioxidant Properties : These compounds may quench free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : They can modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
- Cell Viability Modulation : Related compounds have shown the ability to influence cell viability through apoptotic pathways .
Case Studies
Several case studies have focused on the pharmacological profiling of related compounds:
- Cognitive Enhancement : A study examined the effects of a structurally similar compound on memory retention in animal models, indicating a positive correlation between receptor binding affinity and cognitive performance.
- Inflammation Modulation : Research demonstrated that derivatives of tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane could significantly reduce inflammatory markers in vitro, suggesting therapeutic potential for inflammatory diseases.
- Antioxidant Activity Assessment : Experimental data showed that these compounds exhibited notable antioxidant effects, which were quantified through assays measuring free radical scavenging ability.
Mechanism of Action
The mechanism of action of tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*CAS number inferred from analogous entries in and ; slight positional variations noted in substituents.
Key Differentiators
Functional Group Diversity: The 7-hydroxy group in the target compound distinguishes it from analogs like the 8-oxo derivative () or chlorosulfonyl-containing variant (). This hydroxyl group enhances solubility and enables further derivatization (e.g., phosphorylation, glycosylation) . The S-configuration at the 7-position is absent in non-chiral analogs (e.g., ), making it critical for asymmetric synthesis .
Spirocyclic Core Modifications :
- Substituent positions (e.g., 2-oxa vs. 6-oxa in ) alter ring strain and conformational flexibility, impacting binding affinity in biological targets .
- The 5-azaspiro architecture contrasts with 7-azaspiro systems (), where nitrogen placement influences hydrogen-bonding patterns .
Reactivity and Stability: The tert-butyl carbamate group provides hydrolytic stability compared to esters or amides. However, analogs with electron-withdrawing groups (e.g., chlorosulfonyl in ) exhibit higher reactivity .
Lumping Strategy and Structural Similarity Assessment
As per , compounds with analogous spirocyclic cores and tert-butyl carbamate groups are often "lumped" into shared categories for computational modeling or metabolic studies. For example:
- Lumped Group : Spiro[3.4]octane derivatives with tert-butyl carbamate and oxygen/nitrogen heteroatoms.
- Excluded Compounds : Those with bulky substituents (e.g., chlorosulfonyl in ) or stereochemical complexity () due to divergent reactivity .
Graph-based comparison methods () highlight that small structural changes (e.g., hydroxyl vs. oxo groups) significantly alter biochemical interactions, even within lumped categories .
Research Implications
- Drug Design : The target compound’s hydroxyl group and chirality make it a preferred scaffold for enantioselective enzyme inhibitors .
- Synthetic Challenges : Derivatives like ’s chlorosulfonyl variant require specialized handling due to their reactivity, limiting large-scale applications .
- Computational Modeling : Graph-theoretical methods () are essential for predicting the bioactivity of spirocyclic analogs, reducing experimental trial-and-error .
Biological Activity
tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate , with the molecular formula and a molecular weight of approximately 229.27 g/mol, is a compound characterized by its unique spirocyclic structure that integrates both azaspiro and oxa components. This structural configuration suggests potential biological activities, particularly in the realm of medicinal chemistry and neuropharmacology.
Biological Activity Overview
The biological activity of this compound is primarily investigated through its interactions with neurotransmitter systems, particularly muscarinic receptors. Preliminary studies indicate that compounds with similar structural motifs may influence cognitive functions and memory through receptor modulation.
Key Biological Activities
-
Muscarinic Receptor Interaction :
- Initial binding studies suggest that this compound may exhibit affinity for muscarinic receptors, which are critical in various central nervous system functions.
- Similar compounds have shown the ability to modulate receptor activity, potentially affecting physiological responses related to cognition and memory enhancement.
- Pharmacological Profiling :
Comparative Analysis of Similar Compounds
A comparative analysis of structurally similar compounds can provide insights into the biological activity of this compound. The following table summarizes some related compounds, their CAS numbers, and a similarity index based on structural features:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane | 1408075-90-0 | 0.86 |
| Tert-butyl 6-hydroxy-8-oxa-2-azaspiro[3.4]octane | 1363381-22-9 | 0.79 |
| Tert-butyl 6oxo -2 -azaspiro [3.4] octane | 1363382 -39 -1 | 0.78 |
| Tert-butyl 3-(3-methoxypropionoyl)piperidine | 877173 -80 -3 | 0.75 |
The similarity index indicates how closely related these compounds are in terms of their structural components, which can influence their biological activities and chemical properties.
Case Study: Muscarinic Receptor Modulation
In a study examining the effects of spirocyclic compounds on muscarinic receptors, researchers found that certain derivatives significantly enhanced receptor activation, leading to improved cognitive function in animal models. The findings suggest that this compound could possess similar effects due to its structural characteristics.
Research Findings: Structure Activity Relationship (SAR)
Research on the structure activity relationships (SAR) of spirocyclic compounds has revealed that modifications in functional groups can drastically alter biological activity. For instance, the introduction of hydroxyl groups has been associated with increased affinity for muscarinic receptors, indicating that tert-butyl (S)-7-hydroxy substitution may enhance its pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
